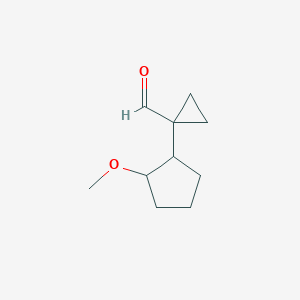1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde
CAS No.:
Cat. No.: VC17789676
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16O2 |
|---|---|
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | 1-(2-methoxycyclopentyl)cyclopropane-1-carbaldehyde |
| Standard InChI | InChI=1S/C10H16O2/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h7-9H,2-6H2,1H3 |
| Standard InChI Key | HDLUEJJSIKNHRZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1CCCC1C2(CC2)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde features a bicyclic framework comprising a cyclopropane ring (C3H4) directly bonded to a carbaldehyde group (-CHO) and a 2-methoxycyclopentyl substituent. The methoxy group (-OCH3) at the 2-position of the cyclopentane ring introduces steric and electronic effects that distinguish it from related hydroxy- or alkyl-substituted analogs .
Molecular Formula and Weight
Based on structural analogy to 1-(2-Hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde (C10H16O2) , the replacement of the hydroxyl group (-OH) with a methoxy group (-OCH3) yields a molecular formula of C11H18O2 and a molecular weight of 182.26 g/mol. This aligns with the molecular weight of the structurally similar compound 2,2-Dimethyl-1-[(oxolan-3-yl)methyl]cyclopropane-1-carbaldehyde (C11H18O2) .
Stereochemical Considerations
The cyclopropane ring imposes significant angle strain, rendering the molecule conformationally rigid. The methoxy group’s orientation on the cyclopentyl ring may influence intermolecular interactions, particularly in chiral environments. Computational models predict a hydrogen bond acceptor count of 2 (from the aldehyde oxygen and methoxy oxygen) and a rotatable bond count of 2, suggesting moderate flexibility .
Synthesis and Manufacturing
Proposed Synthetic Routes
While no direct synthesis protocols for 1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde are documented, plausible pathways can be inferred from methods used for analogous cyclopropane carbaldehydes:
-
Cyclopropanation of Enol Ethers:
Reaction of a suitably substituted cyclopentene derivative with a diazo compound (e.g., diazomethane) in the presence of a transition metal catalyst (e.g., Rh2(OAc)4) could yield the cyclopropane core. Subsequent oxidation of a primary alcohol to the aldehyde and protection of hydroxyl groups as methoxy ethers would complete the synthesis . -
Post-Functionalization of Cyclopropane Derivatives:
Starting from 1-(cyclopentylmethyl)cyclopropane-1-carboxylic acid, reduction to the alcohol followed by methylation (using methyl iodide and a base) and oxidation to the aldehyde could produce the target compound.
Optimization Challenges
Physicochemical Properties
Predicted Properties
Using computational tools analogous to those applied in PubChem entries , the following properties are anticipated:
The methoxy group enhances lipophilicity compared to hydroxylated analogs (e.g., XLogP3-AA = 0.7 for 1-(2-Hydroxy-2-methylcyclopentyl)cyclopropane-1-carbaldehyde ), making the compound more amenable to lipid-rich environments.
Reactivity and Functionalization
Aldehyde Group Reactivity
The carbaldehyde moiety is highly electrophilic, participating in:
-
Nucleophilic Additions: Formation of imines with amines or hydrazones with hydrazines.
-
Oxidation: Conversion to carboxylic acids under strong oxidizing conditions (e.g., KMnO4).
-
Reduction: Reduction to primary alcohols using NaBH4 or LiAlH4 .
Cyclopropane Ring Reactivity
The strained cyclopropane ring may undergo:
-
Ring-Opening Reactions: Electrophilic attack at the cyclopropane C-C bonds, particularly under acidic or radical conditions.
-
[2+1] Cycloadditions: Reactions with carbenes or nitrenes to form larger ring systems .
Comparative Analysis with Structural Analogs
The methoxy group in 1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde balances lipophilicity and polarity, positioning it as a versatile intermediate between hydrophilic hydroxy analogs and highly lipophilic methylated derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume